molecular formula C16H17F3N4O3 B5562516 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide

Cat. No. B5562516
M. Wt: 370.33 g/mol
InChI Key: IMRHPQODZNTPLO-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules that include features like oxadiazole and pyridinyl groups, which are known for their significance in various chemical and pharmacological applications. These molecules often possess unique physical and chemical properties due to their heterocyclic structure, making them subjects of interest in synthetic chemistry and material science.

Synthesis Analysis

Synthesis of compounds containing 1,2,4-oxadiazole rings can be achieved through several methods, including the reaction of amidoximes with carboxylic acids or their derivatives. For example, Karpina et al. (2019) describe a method to synthesize analogs bearing a 1,2,4-oxadiazole cycle, indicating a versatile approach to synthesizing such heterocycles (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).

Molecular Structure Analysis

The molecular structure of compounds like the one described can be analyzed using techniques such as NMR spectroscopy, X-ray diffraction, and theoretical calculations. For instance, Ekici et al. (2020) utilized a combination of FT-IR, UV-Vis, NMR, and X-ray diffraction techniques to characterize a related molecule, highlighting the importance of these methods in elucidating molecular structures (Ekici, Demircioğlu, Ersanli, & Cukurovalı, 2020).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole compounds can vary widely, from hydrolysis and reduction to more complex reactions depending on substituents. For example, Moormann et al. (2004) demonstrated that 3-methyl-4H-[1,2,4]-oxadiazol-5-one can be used in various synthetic sequences, showing stability under numerous conditions and reactivity towards different synthetic transformations (Moormann, Wang, Palmquist, Promo, Snyder, Scholten, Massa, Sikorski, & Webber, 2004).

Scientific Research Applications

Alzheimer's Disease Research

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide, as part of a novel histamine H3 receptor antagonist family, has shown potential in Alzheimer's disease research. A study demonstrated that GSK189254, a similar compound, binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. This compound exhibited potent functional antagonism and inverse agonism at human recombinant H3 receptors, suggesting its potential therapeutic role in dementia and cognitive disorders related to Alzheimer's disease (Medhurst et al., 2007).

Synthesis and Biological Assessment

The compound's synthesis and biological assessment have been a focal point of research. For instance, the synthesis and biological evaluation of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle have been explored. These compounds exhibit a variety of biological properties, and their synthesis provides a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Versatility in Synthesis

The compound's core structure, particularly the 1,2,4-oxadiazole ring, is used as a versatile synthon in various synthetic sequences. Its stability to various reagents used in organic synthesis makes it a valuable component in developing new compounds (Moormann et al., 2004).

Corrosion Inhibition

Research has extended to the field of corrosion science, where derivatives of this compound, particularly those with long alkyl side chains, have been synthesized and evaluated as corrosion inhibitors. Their efficacy in preventing corrosion in various mediums highlights the compound's versatility beyond biological applications (Yıldırım & Çetin, 2008).

Anti-inflammatory Activity

The anti-inflammatory activity of substituted 1,3,4-oxadiazoles has also been studied. Compounds similar to N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide showed considerable anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Nargund et al., 1994).

properties

IUPAC Name

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c1-22(8-12-20-14(26-21-12)10-4-2-5-10)13(24)9-23-7-3-6-11(15(23)25)16(17,18)19/h3,6-7,10H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRHPQODZNTPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC(=N1)C2CCC2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide

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